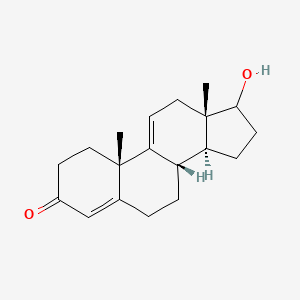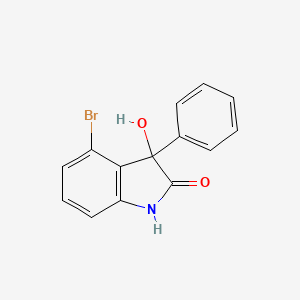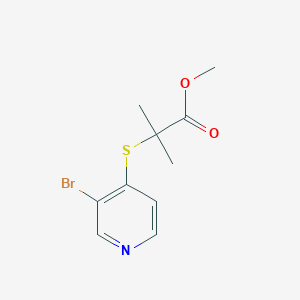
Methyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate typically involves the reaction of 3-bromopyridine-4-thiol with methyl 2-bromo-2-methylpropanoate. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the thioester bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
Methyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (sodium hydride, potassium carbonate), solvents (DMF, DMSO).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid).
Reduction: Reducing agents (lithium aluminum hydride).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
科学研究应用
Methyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Chemical Biology: It can be employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.
作用机制
The mechanism of action of Methyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate involves its interaction with specific molecular targets. The bromine atom in the pyridine ring can participate in halogen bonding, while the thioester group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. These interactions can modulate the activity of enzymes or receptors, thereby exerting biological effects .
相似化合物的比较
Similar Compounds
- Methyl 2-((3-chloropyridin-4-yl)thio)-2-methylpropanoate
- Methyl 2-((3-fluoropyridin-4-yl)thio)-2-methylpropanoate
- Methyl 2-((3-iodopyridin-4-yl)thio)-2-methylpropanoate
Uniqueness
Methyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate is unique due to the presence of the bromine atom, which can engage in specific interactions, such as halogen bonding, that are not possible with other halogens. This property can influence the compound’s reactivity and its interactions with biological targets, making it a valuable tool in medicinal chemistry and chemical biology .
属性
分子式 |
C10H12BrNO2S |
|---|---|
分子量 |
290.18 g/mol |
IUPAC 名称 |
methyl 2-(3-bromopyridin-4-yl)sulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C10H12BrNO2S/c1-10(2,9(13)14-3)15-8-4-5-12-6-7(8)11/h4-6H,1-3H3 |
InChI 键 |
SICYILJZVRDQEU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(=O)OC)SC1=C(C=NC=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II)](/img/structure/B12327504.png)
![(12aR)-7-(hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]Oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B12327509.png)
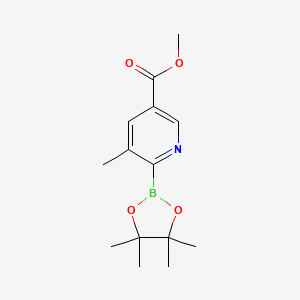
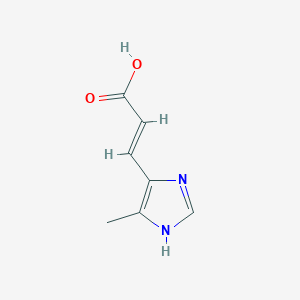
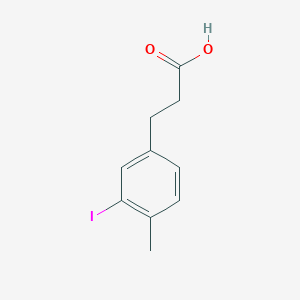
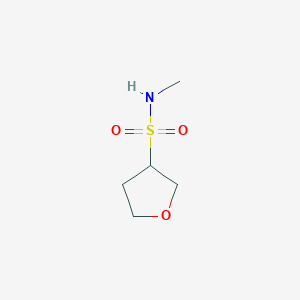
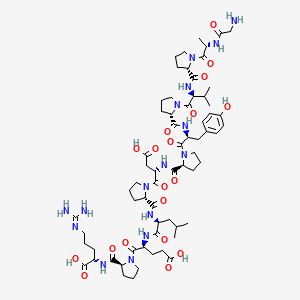
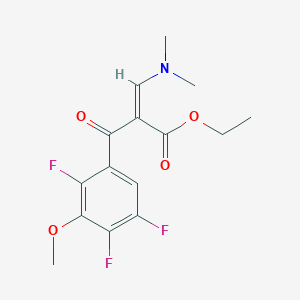

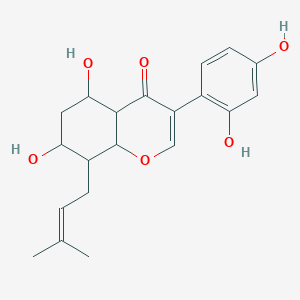
![4-Acetyl-[1,4]-diazepane-1-carboxamidine](/img/structure/B12327571.png)
